CP-690550A - 1243290-37-0

CP-690550A

Catalog Number: EVT-265026
CAS Number: 1243290-37-0
Molecular Formula: C15H21N5O2
Molecular Weight: 303.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-690550A is a novel JAK3 inhibitor, an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders.
Overview

CP-690550, known as Tofacitinib, is a small-molecule compound primarily recognized for its role as a potent inhibitor of Janus kinase 3 (JAK3). This enzyme is crucial in the signaling pathways that regulate immune responses, particularly in hematopoietic cells. Tofacitinib's selective inhibition of JAK3, with a significant selectivity over other kinases, positions it as a valuable therapeutic agent in treating autoimmune diseases and inflammatory conditions such as rheumatoid arthritis and ulcerative colitis .

Source and Classification

Tofacitinib was developed by Pfizer and has been classified as a Janus kinase inhibitor. The compound acts primarily on the JAK family of tyrosine kinases, which are instrumental in the transduction of signals from various cytokines and growth factors. Its selectivity profile shows that it inhibits JAK3 with an IC50 of approximately 1 nM, while also affecting JAK2 and JAK1, albeit with reduced potency .

Synthesis Analysis

Methods and Technical Details

The synthesis of CP-690550 involves several key steps that can be categorized into two main approaches: classical synthetic methods and asymmetric total synthesis.

  1. Classical Synthesis: This method typically starts from simple precursors such as 4-picoline and benzyl chloride. The process involves multiple steps including reduction, epoxidation, and regioselective ring opening to yield the final compound. For instance, the use of trifluoroacetic acid in combination with m-chloro-peroxybenzoic acid allows for efficient epoxidation under mild conditions .
  2. Asymmetric Total Synthesis: Recent advancements have led to enantioselective syntheses that enhance the yield and purity of Tofacitinib. These methods focus on stereochemical control during the formation of key intermediates, which is crucial for achieving the desired biological activity .
  • Starting materials undergo reduction to form key intermediates.
  • Selective epoxidation creates oxirane derivatives.
  • Ring opening reactions yield bicyclic structures that are further modified to obtain Tofacitinib.
Molecular Structure Analysis

Structure and Data

Tofacitinib has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The chemical formula for Tofacitinib is C16H20N6O, with a molecular weight of approximately 312.37 g/mol.

The structural features include:

  • A piperidine ring
  • A pyrimidine moiety
  • Multiple nitrogen atoms contributing to its interaction with the JAK3 enzyme.

The three-dimensional conformation plays a critical role in its binding affinity to the target kinase .

Chemical Reactions Analysis

Reactions and Technical Details

Tofacitinib undergoes various chemical reactions during its synthesis, including:

  • Reduction Reactions: Essential for converting starting materials into more complex intermediates.
  • Epoxidation: This step is critical for introducing oxygen functionalities that enhance reactivity.
  • Ring Opening: Facilitates the formation of bicyclic structures necessary for the final product.

These reactions are typically monitored using chromatographic techniques to ensure high purity and yield at each stage of synthesis .

Mechanism of Action

Process and Data

Tofacitinib exerts its therapeutic effects by selectively inhibiting JAK3, which is involved in signaling pathways activated by various cytokines such as interleukin-2 and interleukin-6. By blocking JAK3 activity, Tofacitinib disrupts downstream signaling processes that lead to lymphocyte activation, proliferation, and survival.

The mechanism can be summarized as follows:

  1. Binding to JAK3 prevents phosphorylation of signal transducer proteins.
  2. This inhibition results in decreased production of pro-inflammatory cytokines.
  3. Ultimately, this leads to reduced immune responses associated with autoimmune diseases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tofacitinib exhibits several notable physical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) (>10 mM), facilitating its use in biological assays.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include:

  • pKa values indicating its ionization state at physiological pH.
  • LogP values reflecting its lipophilicity which influences absorption and distribution within biological systems .
Applications

Scientific Uses

Tofacitinib has been extensively studied for its applications in treating various inflammatory diseases:

  • Rheumatoid Arthritis: Approved for use in patients who have had an inadequate response to other therapies.
  • Ulcerative Colitis: Demonstrated efficacy in clinical trials leading to regulatory approval.
  • Potential Applications: Ongoing research suggests potential uses in other autoimmune disorders such as psoriasis and Crohn's disease.

The compound's ability to modulate immune responses makes it a valuable tool in both clinical settings and research environments focused on understanding cytokine signaling pathways .

Molecular and Pharmacological Basis of CP-690550A

Structural Characterization and Biochemical Properties

CP-690550A (molecular formula: C₁₆H₂₁N₅O₂; molecular weight: 303.36 g/mol; CAS No.: 1243290-37-0) is a synthetic small-molecule inhibitor characterized by a pyrrolopyrimidine core. This scaffold features a chiral piperidine side chain terminating in a cyanoacetamide group, which is critical for its kinase-binding interactions [5]. The compound exists as an enantiomerically pure form, with the (3R,4R) configuration of the piperidine ring optimizing complementarity with the Janus kinase (JAK) ATP-binding pocket. Its solubility profile is pH-dependent, showing moderate aqueous solubility at physiological pH (pH 7.4), while demonstrating lipophilicity (calculated logP: 1.8) that supports cellular membrane permeability [5].

Table 1: Physicochemical Properties of CP-690550A

PropertyValue
Molecular FormulaC₁₆H₂₁N₅O₂
Molecular Weight303.36 g/mol
CAS Number1243290-37-0
Solubility (pH 7.4)0.15 mg/mL
logP (Calculated)1.8
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Biochemically, CP-690550A functions as a competitive ATP antagonist, binding reversibly to the catalytic cleft of JAK kinases. Its binding mode involves key hydrogen bonds between the pyrrolopyrimidine nitrogen atoms and the hinge region residues of the kinase domain (JH1), alongside hydrophobic interactions stabilizing the piperidine moiety [1] [5].

JAK-STAT Pathway Inhibition Mechanisms

The JAK-STAT pathway is a fundamental signaling cascade for over 50 cytokines, interferons, and growth factors. CP-690550A exerts its inhibitory effects by targeting the intracellular kinase domains of JAK proteins (JAK1, JAK2, JAK3, TYK2). Upon cytokine binding to transmembrane receptors, JAKs undergo transphosphorylation, subsequently phosphorylating STAT transcription factors. Dimerized STATs then translocate to the nucleus, driving target gene expression [1] [4]. CP-690550A disrupts this cascade at the initial kinase activation step. It occupies the ATP-binding site within the kinase domain (JH1), preventing the transfer of phosphate groups to tyrosine residues on both JAKs themselves and their associated receptors. This blockade halts the recruitment and phosphorylation of STAT proteins, thereby abrogating the transcriptional regulation of genes involved in inflammation, proliferation, and immune cell activation [4] [7] [8].

Table 2: Core Components of the JAK-STAT Pathway Targeted by CP-690550A

ComponentFunctionConsequence of Inhibition
JAK KinasesReceptor-associated tyrosine kinases; phosphorylate STATsBlockade of cytokine signal transduction
STATsLatent cytoplasmic TFs; form dimers upon phosphorylationInhibition of nuclear translocation & gene activation
γc ReceptorCommon subunit for IL-2, IL-4, IL-7, IL-9, IL-15, IL-21Disruption of JAK3-dependent signaling
gp130 ReceptorCommon subunit for IL-6 family cytokinesInhibition of JAK1/JAK2-dependent signaling

Selectivity Profiles: JAK3 vs. JAK1/JAK2 Inhibition Dynamics

CP-690550A exhibits differential selectivity across the JAK family. Biochemical assays using purified kinase domains reveal its highest potency against JAK3 (IC₅₀ ≈ 32 nM), followed by JAK2 (IC₅₀ ≈ 480 nM) and JAK1 (IC₅₀ ≈ 840 nM) [5]. This ~15-fold selectivity for JAK3 over JAK1/JAK2 stems from structural differences within the ATP-binding pocket, particularly the unique Val⁹⁰² residue in JAK3 (versus the larger Leu⁹⁵⁸ in JAK1 and Arg⁹⁸⁰ in JAK2), creating a more favorable steric environment for the inhibitor [1] [8]. However, its cellular activity profile demonstrates significant inhibition of JAK1-dependent pathways (e.g., IFN-γ, IL-6 signaling) at therapeutic concentrations. This is attributed to the critical role of JAK1 as a common partner kinase for cytokine receptors utilizing JAK3 (via γc) or JAK2. Consequently, CP-690550A is more accurately characterized as a JAK3/JAK1 inhibitor with moderate activity against JAK2 [4] [7] [8].

Table 3: Selectivity Profile of CP-690550A Across JAK Isoforms

JAK IsoformBiochemical IC₅₀ (nM)Key Cytokine Pathways AffectedTherapeutic Implication
JAK332IL-2, IL-4, IL-7, IL-9, IL-15, IL-21Immunosuppression, Lymphocyte Inhibition
JAK1840IFN-α/β/γ, IL-6 family, IL-10 familyAnti-inflammatory, Anti-viral effects
JAK2480EPO, TPO, GH, IFN-γPotential anemia, thrombocytopenia
TYK2>1000IL-12, IL-23, Type I IFN (partial)Minimal inhibition

The functional selectivity translates to preferential suppression of γc cytokine signaling (JAK3/JAK1-dependent) while potentially sparing some JAK2-dependent pathways (e.g., erythropoietin) at lower doses. However, higher therapeutic concentrations needed for efficacy in autoimmune conditions inevitably impact JAK2, contributing to hematopoietic side effects excluded from this discussion [1] [8].

Cytokine Signaling Modulation: IL-2, IL-15, and IFN-γ Pathways

CP-690550A potently modulates key cytokine pathways central to immune cell function and inflammatory responses:

  • IL-2 Signaling: IL-2 is critical for T-cell proliferation, activation, and regulatory T-cell function. It signals via a receptor complex containing γc (bound to JAK3) and IL-2Rβ (bound to JAK1). CP-690550A inhibits IL-2-dependent STAT5 phosphorylation (IC₅₀ ≈ 450 nM in T-cell blast assays), suppressing T-cell proliferation and cytokine production [2] [5]. This mechanism is particularly relevant in autoimmune conditions and T-cell malignancies. In ATL (Adult T-cell Leukemia) models, CP-690550A significantly reduced ex vivo spontaneous proliferation of peripheral blood mononuclear cells (PBMCs) by 67.1%, directly correlating with inhibited STAT5 phosphorylation in leukemic T-cells [2].

  • IL-15 Signaling: IL-15 shares IL-2Rβ and γc receptor subunits, utilizing JAK1 and JAK3 similarly to IL-2. It is vital for NK cell development, survival, and CD8⁺ T-cell activation. CP-690550A blocks IL-15-induced STAT5 phosphorylation. In vivo studies using an IL-15 transgenic CD8⁺ T-cell leukemia model demonstrated that CP-690550A treatment significantly prolonged survival by disrupting the autocrine IL-15/IL-15Rα survival loop in malignant cells [2].

  • IFN-γ Signaling: IFN-γ signals via a receptor complex activating JAK1 and JAK2. While not directly dependent on JAK3, CP-690550A effectively inhibits IFN-γ-induced STAT1 phosphorylation and downstream gene expression (e.g., MHC class II, IP-10) at concentrations achievable therapeutically, primarily via JAK1/JAK2 blockade [4] [7]. This contributes to its anti-inflammatory effects, as seen in rheumatoid arthritis synovial fibroblasts where it abrogated OSM (oncostatin M, an IL-6 family cytokine signaling via JAK1/JAK2)-induced IL-6 production [7].

Table 4: Modulation of Key Cytokine Pathways by CP-690550A

Cytokine PathwayReceptor ComplexJAKs InvolvedKey STATs ActivatedFunctional Consequence of Inhibition
IL-2IL-2Rα/β/γcJAK1, JAK3STAT5, STAT3Suppressed T-cell activation & proliferation
IL-15IL-15Rα/β/γcJAK1, JAK3STAT5, STAT3Impaired NK/CD8⁺ T-cell survival; anti-leukemic effect
IFN-γIFNGR1/2JAK1, JAK2STAT1Reduced MHC expression & macrophage activation
OSM/IL-6 familygp130/LIFR or OSMRJAK1, JAK2, TYK2STAT3, STAT1Inhibition of synoviocyte activation & IL-6 production

CP-690550A’s broad modulation of these pathways underpins its therapeutic efficacy in conditions driven by dysregulated T-cell activation (e.g., rheumatoid arthritis, transplant rejection) and specific hematologic malignancies involving γc cytokine autocrine loops [2] [4] [7].

Properties

CAS Number

1243290-37-0

Product Name

CP-690550A

IUPAC Name

2-hydroxy-1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone

Molecular Formula

C15H21N5O2

Molecular Weight

303.36 g/mol

InChI

InChI=1S/C15H21N5O2/c1-10-4-6-20(13(22)8-21)7-12(10)19(2)15-11-3-5-16-14(11)17-9-18-15/h3,5,9-10,12,21H,4,6-8H2,1-2H3,(H,16,17,18)/t10-,12+/m1/s1

InChI Key

CCOHWQFOFWCBMH-PWSUYJOCSA-N

SMILES

C[C@@H]1CCN(C[C@@H]1N(C)c2c3cc[nH]c3ncn2)C(=O)CO

Solubility

Soluble in DMSO, not in water

Synonyms

CP-690550A; CP-690,550A; CP 690550A; CP690550A; Tofacitinib metabolite M2; UNII-Q7ZOK859UK.

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CO

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.